
2-(Iodomethyl)piperidine
Overview
Description
2-(Iodomethyl)piperidine is a piperidine derivative featuring an iodomethyl (-CH₂I) substituent at the 2-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a common structural motif in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)piperidine typically involves the iodination of piperidine derivatives. One common method is the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of piperidine or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives of piperidine.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include piperidine and its reduced derivatives.
Scientific Research Applications
2-(Iodomethyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is employed in the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)piperidine depends on its specific application. In biological systems, it often acts as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can inhibit enzyme activity or alter receptor function, leading to various physiological effects. The molecular targets and pathways involved include enzyme active sites, receptor binding domains, and DNA/RNA sequences.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(iodomethyl)piperidine with structurally related piperidine derivatives, focusing on substituents, molecular weight, and key properties:
*Calculated based on atomic masses.
Key Observations:
- Reactivity : The iodine atom in this compound enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, unlike methyl or adamantyl groups .
- Lipophilicity : Adamantyl and phenylmethyl substituents increase lipophilicity, improving membrane permeability in drug candidates .
- Steric Effects : 2-Methylpiperidine has minimal steric hindrance, making it suitable for solvent applications, whereas bulkier groups (e.g., adamantyl) limit conformational flexibility .
Antiviral and Antibacterial Activity
- 2-(1-Adamantyl)piperidine (26) : Inhibits influenza A viruses with M2S31N resistance, likely via adamantane-like mechanisms targeting viral M2 ion channels .
- Thiophene-piperidine hybrids (e.g., 2a, 2b) : Exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the thiophene moiety’s electron-deficient nature .
Pharmacological Activity
- Diphenidine analogs : Psychoactive effects via NMDA receptor antagonism, with isomer-dependent potency (1,2-DEP vs. 2,2-DEP) .
Biological Activity
2-(Iodomethyl)piperidine, a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a versatile precursor in the synthesis of various bioactive molecules, with implications in drug development and therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through the iodination of piperidine. The introduction of the iodomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for forming covalent bonds with biomolecules. This reactivity is crucial for its role as a building block in pharmaceutical chemistry.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins, enzymes, and receptors. This interaction can modulate the activity of various biomolecules, influencing pathways involved in disease processes.
Key Mechanisms:
- Covalent Bond Formation : The iodomethyl group facilitates the formation of stable covalent bonds with nucleophilic sites on proteins.
- Enzyme Modulation : By binding to active sites or allosteric sites on enzymes, this compound can inhibit or activate enzymatic activity, affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Compounds derived from piperidine have shown potential in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been studied for their ability to inhibit IKKβ, a key regulator in NF-κB signaling associated with cancer progression .
- Neurological Applications : Piperidine derivatives have been explored for their neuroprotective effects. Some studies suggest that they may enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in models of Alzheimer's disease .
- Antiviral Activity : Recent research has highlighted the potential of piperidine derivatives in combating viral infections. For example, compounds with similar structures have demonstrated inhibitory effects against SARS-CoV-2 by targeting the main protease .
Case Studies and Research Findings
Several studies have investigated the biological effects of piperidine derivatives, including this compound:
- Cancer Inhibition :
- Cognitive Enhancement :
-
Zebrafish Embryo Assay :
- A developmental assay using zebrafish embryos showed that certain azetidine derivatives exhibited significant morphological changes, indicating potential biological effects relevant to drug discovery . This method underscores the utility of model organisms in assessing the biological impact of new compounds.
Comparative Efficacy Table
The following table summarizes the efficacy data from various studies on related piperidine compounds:
Compound | Target Activity | IC50 (nM) | % Inhibition at 10^-6 M |
---|---|---|---|
This compound | AChE Inhibition | TBD | TBD |
EF24 Analog | IKKβ Inhibition | TBD | TBD |
Donecopride | AChE Inhibition | 16 ± 5 | 82% |
Benzisoxazole Derivative | AChE Inhibition | 2.8 | 100% |
Q & A
Q. Basic: What are the recommended methods for synthesizing 2-(Iodomethyl)piperidine with high purity?
Methodological Answer:
The synthesis of this compound typically involves alkylation or substitution reactions. Key steps include:
- Reaction Conditions : Use of dichloromethane as a solvent with sodium hydroxide to facilitate nucleophilic substitution (e.g., replacing a halogen with an iodomethyl group) .
- Purification : Column chromatography or recrystallization to isolate the compound, followed by HPLC or NMR to confirm purity (≥99%) .
- Safety : Implement protocols for handling iodinated compounds, including fume hood use and protective equipment to mitigate risks like toxicity (H300-H313 codes) .
Table 1: Synthetic Methods Comparison
Method | Solvent | Base | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Nucleophilic Substitution | Dichloromethane | NaOH | 75-85 | ≥99 | |
Alkylation | THF | K₂CO₃ | 60-70 | 95-98 |
Q. Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- FTIR : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) and hydrogen bonding interactions .
- NMR : Use ¹H/¹³C NMR to confirm the piperidine ring structure and iodomethyl substitution (δ ~3.5 ppm for CH₂I) .
- Mass Spectrometry : Confirm molecular weight (MW: 211.06 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry (C₆H₁₂IN) .
Table 2: Key Spectroscopic Signatures
Technique | Key Peaks/Data | Application | Reference |
---|---|---|---|
FTIR | 500 cm⁻¹ (C-I) | Functional group verification | |
¹H NMR | δ 3.5 (CH₂I), δ 1.5-2.5 (piperidine) | Structural confirmation |
Q. Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- DFT Calculations : Compare computed vibrational frequencies (e.g., using B3LYP/6-311++G(d,p)) with experimental FTIR/Raman data to refine molecular models .
- Solvent Modeling : Incorporate solvent polarity in computational studies to better match experimental UV-Vis spectra .
- Cross-Validation : Use multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities in computational outputs .
Q. Advanced: How can the reactivity of the iodomethyl group in piperidine derivatives be leveraged in designing novel catalytic systems?
Methodological Answer:
The iodomethyl group’s electrophilicity enables diverse applications:
- Cross-Coupling Reactions : Utilize Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the piperidine ring .
- Radical Initiation : Employ light or thermal conditions to generate iodomethyl radicals for polymerization or C-H activation .
- Stability Optimization : Introduce stabilizing agents (e.g., copper additives) to prevent decomposition during catalytic cycles .
Table 3: Reactivity Applications
Application | Conditions | Outcome | Reference |
---|---|---|---|
Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF | Biaryl-piperidine hybrids | |
Radical Polymerization | AIBN, 70°C | Poly(piperidine) scaffolds |
Q. Advanced: What experimental protocols ensure the stability of this compound under varying storage conditions?
Methodological Answer:
- Temperature Control : Store at -20°C in amber vials to prevent thermal degradation or photolytic cleavage of the C-I bond .
- Stabilizers : Add copper shavings to suppress iodide liberation, confirmed via periodic HPLC monitoring .
- Moisture Avoidance : Use desiccants (e.g., silica gel) to minimize hydrolysis, validated by Karl Fischer titration .
Properties
IUPAC Name |
2-(iodomethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUZCTVWPHDCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693567 | |
Record name | 2-(Iodomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289384-98-0 | |
Record name | Piperidine, 2-(iodomethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Iodomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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